molecular formula C12H16N2O2 B1372290 N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1090002-20-2

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B1372290
CAS No.: 1090002-20-2
M. Wt: 220.27 g/mol
InChI Key: VSNTZLLIFUFHBY-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, which is known for its strained ring structure, contributing to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl group. Cyclopropanes can be synthesized using various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . Another method involves the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine: Its structure may be modified to develop new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its dihydropyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-9H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNTZLLIFUFHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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